molecular formula C8H14F2O2 B2743224 5,5-Difluoro-2,3,3-trimethylpentanoic acid CAS No. 2248340-18-1

5,5-Difluoro-2,3,3-trimethylpentanoic acid

Cat. No.: B2743224
CAS No.: 2248340-18-1
M. Wt: 180.195
InChI Key: KMNWEMFYJFRBEJ-UHFFFAOYSA-N
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Description

5,5-Difluoro-2,3,3-trimethylpentanoic acid is an organic compound characterized by the presence of two fluorine atoms and a carboxylic acid group attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of 2,3,3-trimethylpentanoic acid using a fluorinating agent such as potassium bifluoride (KHF2) under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 5,5-Difluoro-2,3,3-trimethylpentanoic acid may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product, often involving multiple purification steps such as recrystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

5,5-Difluoro-2,3,3-trimethylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of new compounds with different functional groups replacing the fluorine atoms.

Scientific Research Applications

5,5-Difluoro-2,3,3-trimethylpentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5,5-Difluoro-2,3,3-trimethylpentanoic acid involves its interaction with molecular targets through its carboxylic acid group and fluorine atoms. The fluorine atoms can enhance the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions. The carboxylic acid group can participate in hydrogen bonding and other interactions with biological molecules, potentially influencing their function.

Comparison with Similar Compounds

Similar Compounds

    2,3,3-Trimethylpentanoic acid: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.

    5,5-Difluoro-2,3-dimethylpentanoic acid: Similar structure but with fewer methyl groups, affecting its steric and electronic properties.

Uniqueness

5,5-Difluoro-2,3,3-trimethylpentanoic acid is unique due to the presence of two fluorine atoms, which significantly alter its chemical behavior compared to non-fluorinated analogs. The fluorine atoms can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5,5-difluoro-2,3,3-trimethylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2O2/c1-5(7(11)12)8(2,3)4-6(9)10/h5-6H,4H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNWEMFYJFRBEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)C(C)(C)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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